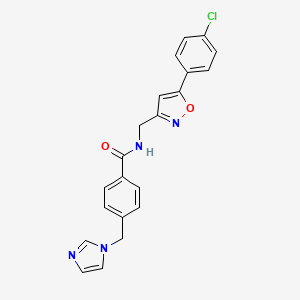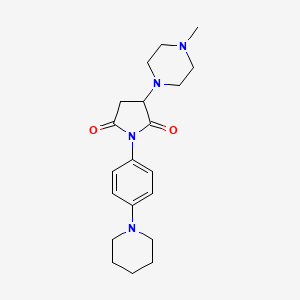
3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MPDPV and belongs to the class of synthetic cathinones. The synthesis and characterization of MPDPV have been well documented, and its mechanism of action has been extensively studied.
Wirkmechanismus
MPDPV acts as a potent reuptake inhibitor of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin. It has been shown to have a higher affinity for the dopamine transporter compared to other synthetic cathinones such as mephedrone and methylone. The increased dopamine levels in the brain lead to increased feelings of euphoria and reward, which may contribute to its addictive potential.
Biochemical and Physiological Effects:
The effects of MPDPV on the body are similar to those of other stimulants such as cocaine and amphetamines. The increased levels of dopamine in the brain lead to increased heart rate, blood pressure, and body temperature. Prolonged use of MPDPV may lead to neurotoxicity and damage to the dopamine neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MPDPV has been used as a tool for studying the neurobiology of addiction and for investigating the effects of dopamine reuptake inhibitors on the brain. Its high potency and selectivity for the dopamine transporter make it a valuable tool for studying the role of dopamine in reward and motivation. However, the potential neurotoxicity of MPDPV limits its use in long-term studies and in vivo experiments.
Zukünftige Richtungen
Future research on MPDPV should focus on investigating its potential therapeutic applications and developing safer analogs with reduced neurotoxicity. The development of selective dopamine reuptake inhibitors may lead to the development of new treatments for neuropsychiatric disorders such as depression and ADHD. Additionally, further research on the neurobiology of addiction may lead to the development of new treatments for substance use disorders.
Synthesemethoden
The synthesis of MPDPV involves the reaction between 4-methylpiperazine and 4-piperidin-1-ylphenylpyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst such as palladium on carbon, and the resulting product is purified using chromatography techniques. The purity of the product is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MPDPV has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a cognitive enhancer and as a tool for studying the neurobiology of addiction.
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-21-11-13-23(14-12-21)18-15-19(25)24(20(18)26)17-7-5-16(6-8-17)22-9-3-2-4-10-22/h5-8,18H,2-4,9-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCBLTWUNHPBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

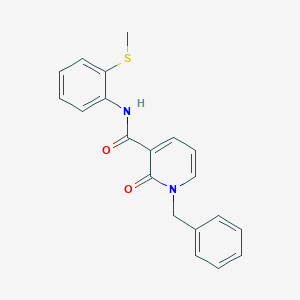
![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)
![Ethyl 5-[(2-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400672.png)
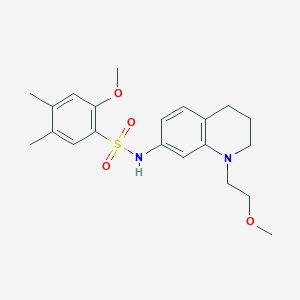
![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)
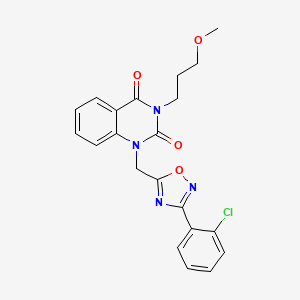
![6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2400678.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)
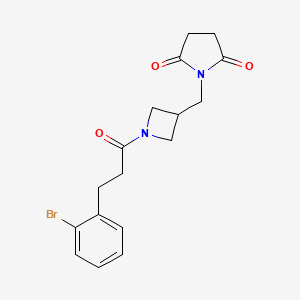
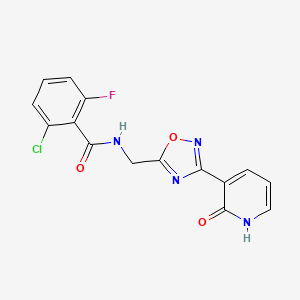

![N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2400687.png)
